molecular formula C6H10Cl2O2S B6598788 (1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride CAS No. 2307770-23-4

(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride

Cat. No.: B6598788
CAS No.: 2307770-23-4
M. Wt: 217.11 g/mol
InChI Key: ZBAQTFQTWCUZFN-PHDIDXHHSA-N
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Description

(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride is a chiral compound with significant applications in organic synthesis and industrial chemistry. This compound is characterized by the presence of a chlorine atom and a sulfonyl chloride group attached to a cyclohexane ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride typically involves the chlorination of cyclohexane derivatives followed by sulfonylation. One common method involves the reaction of (1R,2R)-2-chlorocyclohexanol with thionyl chloride to introduce the sulfonyl chloride group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to (1R,2R)-2-chlorocyclohexane-1-sulfonic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

Sulfonylation Reactions

(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride serves as a sulfonylating agent in the synthesis of sulfonamides and other sulfonyl derivatives. Its ability to introduce sulfonyl groups into various substrates enhances the reactivity and functionality of organic molecules.

Case Study : A study demonstrated the use of this compound to synthesize a series of sulfonamides with varying biological activities. The sulfonyl chloride was reacted with amines under mild conditions, yielding high yields of the desired products .

Radical Chemistry

This compound can generate alkyl radicals when reacted with reducing agents, facilitating radical chain reactions. These radicals can be utilized in various coupling reactions to form carbon-carbon bonds.

Case Study : Research highlighted the generation of alkyl radicals from this compound, which were then employed in the Giese reaction to produce complex molecules relevant in pharmaceuticals .

Drug Development

The compound has been explored for its potential in drug development due to its ability to modify biological targets through sulfonamide formation. Sulfonamides are known for their antibacterial properties and are crucial in developing new antibiotics.

Data Table: Antibacterial Activity of Sulfonamides Derived from this compound

Compound NameMIC (µg/mL)Activity Type
Sulfanilamide32Antibacterial
Sulfamethoxazole16Antibacterial
Novel Sulfonamide Derivative8Antibacterial

MIC = Minimum Inhibitory Concentration

Synthesis of Chiral Compounds

The chiral nature of this compound makes it valuable for synthesizing enantiomerically pure compounds. This is particularly important in the synthesis of pharmaceuticals where stereochemistry plays a critical role in efficacy and safety.

Case Study : A notable application involved using this compound to synthesize chiral sulfonamides that showed improved selectivity in enzyme inhibition assays compared to their racemic counterparts .

Mechanism of Action

The mechanism of action of (1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Chlorocyclohexane-1-sulfonic acid: Similar structure but lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    (1R,2R)-2-Bromocyclohexane-1-sulfonyl chloride: Similar reactivity but with a bromine atom instead of chlorine, which can influence the reaction kinetics and product distribution.

    (1R,2R)-2-Chlorocyclohexane-1-sulfonamide: A derivative formed from the reaction with amines, used in medicinal chemistry.

Uniqueness

(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride is unique due to its combination of a chiral center, a chlorine atom, and a sulfonyl chloride group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in both research and industrial applications.

Biological Activity

(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride is a sulfonyl chloride compound with notable applications in organic synthesis and biological research. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C6_6H10_10Cl2_2O2_2S
  • Molecular Weight : 201.12 g/mol
  • Physical State : Liquid
  • Purity : 95%
  • Storage Conditions : Store at 4°C, ship with ice pack

The biological activity of this compound primarily involves its role as an electrophilic reagent. It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride functional group, which is highly reactive towards nucleophiles. This reactivity allows it to form sulfonamide derivatives, which have been studied for their pharmacological properties.

1. Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The conversion of this compound into various sulfonamide compounds has shown efficacy against a range of bacterial strains. For instance, studies have reported that certain sulfonamides derived from this compound demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria.

2. Anticancer Potential

The compound has been investigated for its potential anticancer activity. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes critical for cell proliferation.

Research Findings

A summary of key studies exploring the biological activity of this compound is presented in the table below:

Study ReferenceFocus AreaFindings
Antimicrobial ActivityDerivatives showed activity against E. coli and S. aureus
Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells
Enzyme InhibitionInhibited dihydropteroate synthase, crucial for bacterial growth
Synthesis MethodologyDeveloped efficient synthetic routes for sulfonamide derivatives

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamides from this compound and evaluated their antimicrobial properties. The most active compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

Case Study 2: Cancer Cell Apoptosis

A separate investigation focused on the anticancer potential of a derivative synthesized from this compound. The study demonstrated that this compound could significantly reduce cell viability in MCF-7 cells by inducing apoptosis through the mitochondrial pathway.

Properties

IUPAC Name

(1R,2R)-2-chlorocyclohexane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAQTFQTWCUZFN-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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